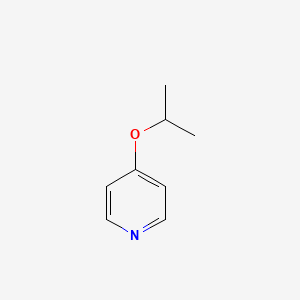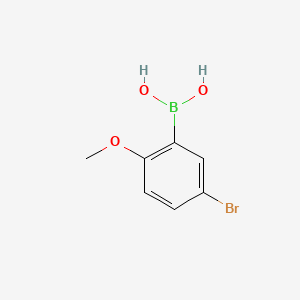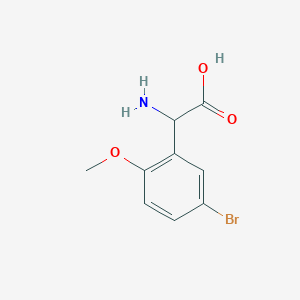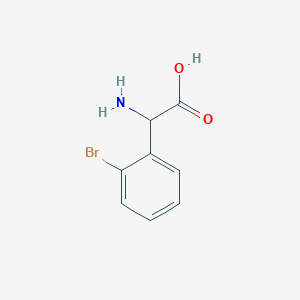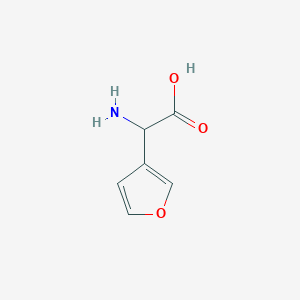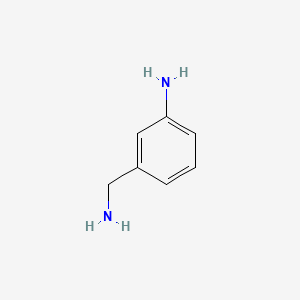
3-氨基苄胺
概述
描述
3-Aminobenzylamine is an organic compound with the molecular formula C7H10N2 . It is used in the industrial production of many pharmaceuticals .
Synthesis Analysis
3-Aminobenzylamine can be synthesized using a chemical oxidation method of 3-aminobenzylamine monomer with ammonium persulfate as an oxidant . This method was used to synthesize poly(3-aminobenzylamine) for use as an electrochemical dopamine biosensor .
Molecular Structure Analysis
The molecular weight of 3-Aminobenzylamine is 122.17 . The empirical formula is C7H10N2 .
Chemical Reactions Analysis
3-Aminobenzylamine has been used in the construction of a highly sensitive dopamine-responsive iontronic device . The device was created by functionalizing bullet-shaped track-etched single nanochannels in PET membranes with poly(3-aminobenzylamine) .
Physical And Chemical Properties Analysis
3-Aminobenzylamine is a solid at room temperature . It has a molecular weight of 122.17 .
科学研究应用
Electrochemical Biosensors for Neurotransmitters
3-Aminobenzylamine has been utilized in the development of electrochemical biosensors, particularly for detecting neurotransmitters like dopamine. A study demonstrated the synthesis of poly (3-aminobenzylamine) (PABA) using a chemical oxidation method and its application in layer-by-layer self-assembled multilayer thin films for dopamine sensing . These biosensors are crucial for early diagnosis and prevention of neurological diseases associated with abnormal concentrations of dopamine.
Biomimetic Nanofluidic Diodes
Research has explored the use of 3-Aminobenzylamine derivatives for the functionalization of biomimetic nanofluidic diodes. These diodes, derivatized with poly (3-aminobenzylamine), show promise for high-sensitivity detection of dopamine, which could lead to advances in iontronic devices and biosensing applications .
Conducting Polymers
Polyaniline (PANI) and its derivatives, including poly (3-aminobenzylamine), are well-studied conducting polymers. PABA, with its pendant amino groups, offers improved electroactivity at neutral pH, making it suitable for various in vivo applications .
Layer-by-Layer Self-Assembly Method
The layer-by-layer (LBL) self-assembly method using 3-Aminobenzylamine has been reported for the fabrication of thin films. These films can be used for sensing applications, such as detecting nifedipine, a medication used for managing angina and hypertension .
Iontronic Devices
3-Aminobenzylamine-based polymers have been integrated into iontronic devices. The amino-pendant groups of PABA become binding sites for selective chemical reactions with target molecules, altering the ionic transport properties of solid-state nanochannels .
安全和危害
未来方向
3-Aminobenzylamine has been used in the development of biosensors, such as a highly sensitive dopamine-responsive iontronic device . It has also been used in the fabrication of poly(3-aminobenzylamine)/poly(sodium 4-styrenesulfonate) multilayer thin film for use as an electrochemical dopamine biosensor . These applications suggest potential future directions in biosensor development and other areas of analytical chemistry.
作用机制
Biochemical Pathways
3-Aminobenzylamine has been used in the fabrication of an electrochemical dopamine biosensor . In this application, the compound interacts with dopamine, a key neurotransmitter, indicating its potential involvement in biochemical pathways related to neurotransmission .
Result of Action
In the context of its use in a dopamine biosensor, the compound likely interacts with dopamine to produce a measurable signal .
Action Environment
The action of 3-Aminobenzylamine can be influenced by various environmental factors. For instance, the compound is stable under normal temperature and pressure .
属性
IUPAC Name |
3-(aminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBWYUOUYNQZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405032 | |
| Record name | 3-Aminobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzylamine | |
CAS RN |
4403-70-7 | |
| Record name | 3-Aminobenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminobenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004403707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminobenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenemethanamine, 3-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







